molecular formula C13H16F3N3S B14194801 Thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]- CAS No. 832099-00-0

Thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]-

Katalognummer: B14194801
CAS-Nummer: 832099-00-0
Molekulargewicht: 303.35 g/mol
InChI-Schlüssel: IBQHVBKSWWWJHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]- is a compound that belongs to the class of thiourea derivatives Thiourea derivatives are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and agriculture

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]- typically involves the reaction of 4-(1-piperidinyl)-3-(trifluoromethyl)aniline with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea derivative .

Industrial Production Methods

On an industrial scale, the production of thiourea derivatives often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, it can interact with cellular receptors and signaling pathways, affecting various biological processes. Molecular docking studies have shown that this compound can bind to specific residues in target proteins, enhancing its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]- stands out due to its unique combination of the piperidinyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This compound’s ability to form stable complexes with various molecular targets makes it a valuable tool in scientific research and industrial applications .

Eigenschaften

CAS-Nummer

832099-00-0

Molekularformel

C13H16F3N3S

Molekulargewicht

303.35 g/mol

IUPAC-Name

[4-piperidin-1-yl-3-(trifluoromethyl)phenyl]thiourea

InChI

InChI=1S/C13H16F3N3S/c14-13(15,16)10-8-9(18-12(17)20)4-5-11(10)19-6-2-1-3-7-19/h4-5,8H,1-3,6-7H2,(H3,17,18,20)

InChI-Schlüssel

IBQHVBKSWWWJHO-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=S)N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.